Tos-PEG6-CH2CO2tBu
CAS No.: 1949793-62-7
Cat. No.: VC0545622
Molecular Formula: C23H38O10S
Molecular Weight: 506.61
Purity: >96% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1949793-62-7 |
---|---|
Molecular Formula | C23H38O10S |
Molecular Weight | 506.61 |
IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Standard InChI | InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3 |
Standard InChI Key | SURYEYDXOMEIFQ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Structure
Tos-PEG6-CH2CO2tBu has the molecular formula C23H38O10S, featuring a central hexaethylene glycol chain (PEG6) with a tosyl group at one terminus and a tert-butyl acetate group at the other . The structural arrangement can be visualized as:
Tosyl group — (CH2CH2O)6 — CH2CO2C(CH3)3
This structure enables the compound to act as a heterobifunctional linker, with two chemically distinct reactive ends that can be selectively modified under different reaction conditions.
Physical and Chemical Properties
Tos-PEG6-CH2CO2tBu possesses a combination of properties that make it particularly useful for bioconjugation applications:
Property | Description |
---|---|
Molecular Formula | C23H38O10S |
CAS Number | 1949793-62-7 |
Appearance | Typically a clear to slightly yellow liquid or solid |
Solubility | High solubility in organic solvents, moderate water solubility |
Stability | Stable under standard storage conditions |
Reactive Groups | Tosyl group (good leaving group), Protected carboxylic acid |
The presence of the PEG chain confers amphiphilic properties to the molecule, enhancing its compatibility with both aqueous and organic environments. This characteristic is particularly advantageous for applications involving biological systems, where interactions between aqueous and hydrophobic domains are common .
Applications in Biomedical Research
Drug Delivery Systems
Tos-PEG6-CH2CO2tBu plays a significant role in the development of advanced drug delivery systems. Its bifunctional nature allows for the conjugation of therapeutic molecules to the PEG backbone, creating drug-PEG conjugates with improved pharmacokinetic properties. These modifications can enhance drug solubility, extend circulation time, reduce immunogenicity, and improve targeted delivery to specific tissues .
The tosyl group provides a reactive site for conjugation with nucleophilic groups present in drug molecules, while the protected carboxylic acid terminus can be later deprotected and used for additional modifications or conjugations. This versatility enables the creation of complex drug delivery systems with tailored properties.
Protein Modification
Another significant application of Tos-PEG6-CH2CO2tBu is in protein modification, where pegylation (the process of attaching PEG chains to proteins) can substantially alter the biological and physicochemical properties of proteins. Protein pegylation using this compound can:
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Increase protein solubility and stability
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Reduce proteolytic degradation
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Decrease immunogenicity
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Extend circulation half-life
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Alter biodistribution profiles
The selective reactivity of the tosyl group allows for site-specific modification of proteins, typically through reaction with nucleophilic amino acid residues such as lysine, cysteine, or the N-terminus .
Property | Tos-PEG6-CH2CO2tBu | Tos-PEG6-C2-Boc |
---|---|---|
Core Function | Heterobifunctional PEG linker | PEG-based PROTAC linker |
Applications | Drug delivery, protein modification | PROTAC synthesis |
Terminal Groups | Tosyl and tert-butyl ester | Tosyl and Boc protected amine |
CAS Number | 1949793-62-7 | 406213-75-0 |
Molecular Formula | C23H38O10S | C26H44O11S |
Chemical Reactivity and Modifications
Nucleophilic Substitution Reactions
The tosyl group in Tos-PEG6-CH2CO2tBu functions as an excellent leaving group, making it highly reactive toward nucleophilic substitution reactions. Common nucleophiles that can displace the tosyl group include:
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Amines (primary and secondary)
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Thiols
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Alkoxides
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Azides
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Cyanides
These reactions typically proceed via an SN2 mechanism, resulting in the formation of a new covalent bond between the nucleophile and the PEG chain. This reactivity is central to the compound's utility in bioconjugation applications .
Deprotection of the tert-Butyl Ester
The tert-butyl ester group in Tos-PEG6-CH2CO2tBu serves as a protecting group for the carboxylic acid functionality. This group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid, to generate the free carboxylic acid. The deprotection reaction proceeds without affecting the tosyl group or the PEG chain, enabling orthogonal chemical transformations .
Once deprotected, the carboxylic acid can participate in various reactions, including:
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Amide bond formation with amines
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Ester formation with alcohols
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Activation as NHS esters or other activated species for bioconjugation
Comparison with Related PEG Derivatives
Tos-PEG6-CH2CO2tBu is part of a broader family of functionalized PEG derivatives used in chemical and biological applications. Comparing this compound with related structures provides insights into the relationship between structural features and functional properties.
Comparison with Different Chain Length PEG Derivatives
The length of the PEG chain significantly impacts the properties and applications of PEG derivatives. The table below compares Tos-PEG6-CH2CO2tBu with a similar compound having a different PEG chain length:
Feature | Tos-PEG6-CH2CO2tBu | Tos-PEG5-CH2CO2tBu |
---|---|---|
PEG Units | 6 | 5 |
Molecular Weight | Higher | Lower |
Water Solubility | Higher | Lower |
Chain Flexibility | Greater | Less |
Spacer Length | Longer | Shorter |
Applications | Suitable for applications requiring greater spacing between conjugated molecules | Suitable for applications requiring moderate spacing |
The additional PEG unit in Tos-PEG6-CH2CO2tBu provides greater hydrophilicity, flexibility, and spacing between conjugated molecules compared to its shorter-chain counterpart .
Current Research and Future Perspectives
As research in drug delivery and bioconjugation continues to advance, compounds like Tos-PEG6-CH2CO2tBu remain essential tools for developing new therapeutic strategies. Current research areas that may involve this compound include:
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Development of targeted drug delivery systems
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Creation of antibody-drug conjugates with improved pharmacokinetics
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Engineering of protein therapeutics with enhanced stability and reduced immunogenicity
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Design of novel PROTACs for protein degradation
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Development of stimuli-responsive drug release systems
The versatility of Tos-PEG6-CH2CO2tBu, combined with its compatibility with biological systems, ensures its continued relevance in biomedical research and pharmaceutical development .
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